

# Environmental fate and transport of Oxydemeton-methyl

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oxydemeton-methyl

Cat. No.: B133069

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An In-depth Technical Guide on the Environmental Fate and Transport of **Oxydemeton-methyl**

## Introduction

**Oxydemeton-methyl** (CAS No. 301-12-2) is a systemic and contact organothiophosphate insecticide and acaricide.[1][2][3] It is primarily utilized to control a wide range of sucking insects such as aphids, mites, and thrips on various agricultural crops, including cotton, fruits, vegetables, and field crops.[2][3] Its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is critical for the normal function of the nervous system in insects.[3][4] Given its application in agriculture, understanding the environmental fate and transport of **Oxydemeton-methyl** is crucial for assessing its potential impact on non-target organisms and ecosystems. This guide provides a comprehensive overview of its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential, supported by experimental data and methodologies.

## Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its distribution between air, water, soil, and biota. Key properties of **Oxydemeton-methyl** are summarized below.

Property	Value	Reference
IUPAC Name	S-2-ethylsulfinyethyl O,O-dimethyl phosphorothioate	[4]
Molecular Formula	C6H15O4PS2	[1][5]
Molecular Weight	246.3 g/mol	[1]
Vapor Pressure	$3.8 \times 10^{-3}$ Pa ( $2.85 \times 10^{-5}$ mm Hg) at 20°C	[2][5]
Henry's Law Constant	$1.62 \times 10^{-13}$ atm·m <sup>3</sup> /mol	[1][2]
Water Solubility	Completely miscible	[1][3]
Log Kow (Octanol-Water Partition Coefficient)	-0.74	[1]
Koc (Soil Organic Carbon-Water Partitioning Coefficient)	9 (estimated)	[1]
Bioconcentration Factor (BCF)	3.1 (estimated)	[1]

## Environmental Fate and Degradation

The persistence and movement of **Oxydemeton-methyl** in the environment are governed by a combination of abiotic and biotic processes, including hydrolysis, photolysis, and biodegradation.

### Abiotic Degradation

Hydrolysis is a primary pathway for the degradation of **Oxydemeton-methyl** in aquatic environments. The rate of hydrolysis is significantly dependent on pH and temperature.[6] It is rapidly hydrolyzed in alkaline media.[1]

Table 1: Hydrolysis Half-life of **Oxydemeton-methyl**

pH	Temperature (°C)	Half-life (days)	Reference
4	22	107	[1]
5	25	93.7	[6]
5	40	21.7	[6]
7	20	73	[4]
7	22	46	[1]
7	25	39.6	[6]
7	40	7.5	[6]
9	22	2	[1]
9	25	2.5	[6]
9	40	<1	[6]

The major degradation products identified from hydrolysis are demethyl-**Oxydemeton-methyl** and 2-(ethylsulfinyl)ethanethiol.[6]

#### Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

The objective of a hydrolysis study is to determine the rate of abiotic hydrolytic transformation of a chemical in aquatic systems at pH values typically found in the environment (pH 4, 7, and 9).[7]

- Test Substance: Radio-labelled (e.g., <sup>14</sup>C) **Oxydemeton-methyl** of known purity (at least 95%) is used to facilitate mass balance calculations.[8]
- Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[7][8]
- Test Conditions: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its saturation concentration.[8] The solutions are incubated in the dark in sterile glass containers at a constant temperature (e.g., 25°C or 50°C).[7][9]

- **Sampling:** Samples are taken at appropriate time intervals. The test typically runs for 30 days but can be terminated if 90% of the substance has hydrolyzed.[9]
- **Analysis:** The concentration of the parent compound and its hydrolysis products are quantified over time using appropriate analytical methods like High-Performance Liquid Chromatography (HPLC).[9]
- **Data Analysis:** The rate of hydrolysis is determined by plotting the concentration of the test substance against time. This data is used to calculate the first-order rate constant (k) and the half-life (DT<sub>50</sub>) at each pH and temperature.[7]

Photolysis, or degradation by light, can also contribute to the breakdown of **Oxydemeton-methyl** in the environment.

Table 2: Photolysis Half-life of **Oxydemeton-methyl**

Medium	Condition	Half-life (days)	Reference
Aqueous Solution (pH 5)	Natural Sunlight	137	[6]
Aqueous Solution (pH 5)	Dark Control	194	[6]
Soil	Daylight	187	[4]
Soil	Dark	257	[4]

These results suggest that photolysis is not a significant degradation route compared to hydrolysis, especially in alkaline waters.[4][6]

## Biotic Degradation

Biodegradation by soil microorganisms is a key dissipation pathway for **Oxydemeton-methyl**. It is considered non-persistent in soil under aerobic conditions.[4]

Table 3: Biodegradation of **Oxydemeton-methyl** in Soil

Study Type	Condition	DT <sub>50</sub> (days)	Degradation (%)	Time (days)	Reference
Lab	20°C, aerobic	1	-	-	[4]
Field (Chualar)	-	2.2	-	-	[6]
Field (Fresno)	-	1.6	-	-	[6]
Lab	Various soil microorganisms	-	65-99	14	[1]

One identified biodegradation pathway involves the cleavage of the thioester bond by microorganisms like *Pseudomonas putida*, forming 2-(ethylsulfinyl)ethanethiol.[1] The major degradation products found in soil are sulfonic acids.[6]

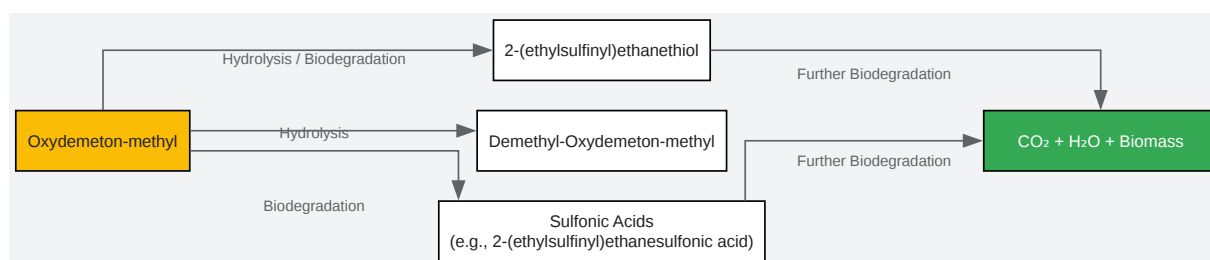
Experimental Protocol: Ready Biodegradability Study (e.g., OECD Guideline 301B - CO<sub>2</sub> Evolution Test)

This test screens for the ready biodegradability of chemicals in an aerobic aqueous medium.  
[10]

- Inoculum: A mixed population of microorganisms, typically from activated sludge, is used as the inoculum.
- Test Medium: The test substance is added as the sole source of organic carbon to a buffered, mineral salts medium containing the inoculum.[11]
- Test Setup: The test is conducted in sealed bottles with a headspace of air to provide oxygen.[11] The concentration of the test substance is typically between 10-20 mg/L of Total Organic Carbon (TOC).
- Measurement: The evolution of carbon dioxide (CO<sub>2</sub>) from the ultimate aerobic biodegradation of the test substance is measured over a 28-day period. This is determined

by analyzing the inorganic carbon (IC) produced in the test bottles compared to blank controls (inoculum only).<sup>[10][11]</sup>

- Pass Criteria: A substance is considered "readily biodegradable" if the percentage of CO<sub>2</sub> evolution reaches 60% of the theoretical maximum (ThCO<sub>2</sub>) within a 10-day window, itself within the 28-day test period.



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Caption: Simplified degradation pathways of **Oxydemeton-methyl**.

## Environmental Transport and Mobility

### Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater. This is primarily estimated using the soil organic carbon-water partitioning coefficient (Koc).

- Koc Value: The estimated Koc for **Oxydemeton-methyl** is 9.<sup>[1]</sup>
- Mobility Classification: According to standard classification schemes, a Koc value of 9 indicates very high mobility in soil.<sup>[1]</sup> This suggests a significant potential for **Oxydemeton-methyl** to leach from the application zone, potentially contaminating groundwater.<sup>[1][12]</sup> Studies have shown that no measurable residues were found below the 0-15 cm soil segments, indicating rapid degradation in the upper soil layers may mitigate some leaching risk.<sup>[6]</sup>

## Experimental Protocol: Soil Adsorption/Desorption (Batch Equilibrium Method - Following OECD Guideline 106)

This method is used to determine the adsorption and desorption coefficients ( $K_d$ ,  $K_{oc}$ ) of a chemical in soil.

- **Soil Selection:** A minimum of five different soil types with varying properties (organic carbon content, pH, clay content, texture) are selected.
- **Test Substance:** A solution of the test substance (preferably radio-labelled) in 0.01 M  $\text{CaCl}_2$  is prepared at several concentrations.
- **Adsorption Phase:** Known masses of soil are equilibrated with known volumes of the test substance solutions by shaking for a predetermined period (e.g., 24 hours) at a constant temperature.
- **Analysis:** After equilibration, the soil and solution phases are separated by centrifugation. The concentration of the test substance remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
- **Data Analysis:** An adsorption isotherm is plotted (amount adsorbed vs. equilibrium concentration). From this, the adsorption coefficient ( $K_d$ ) is calculated. The  $K_{oc}$  is then derived by normalizing the  $K_d$  value to the organic carbon content of the soil ( $K_{oc} = (K_d / \%OC) * 100$ ).

## Volatilization

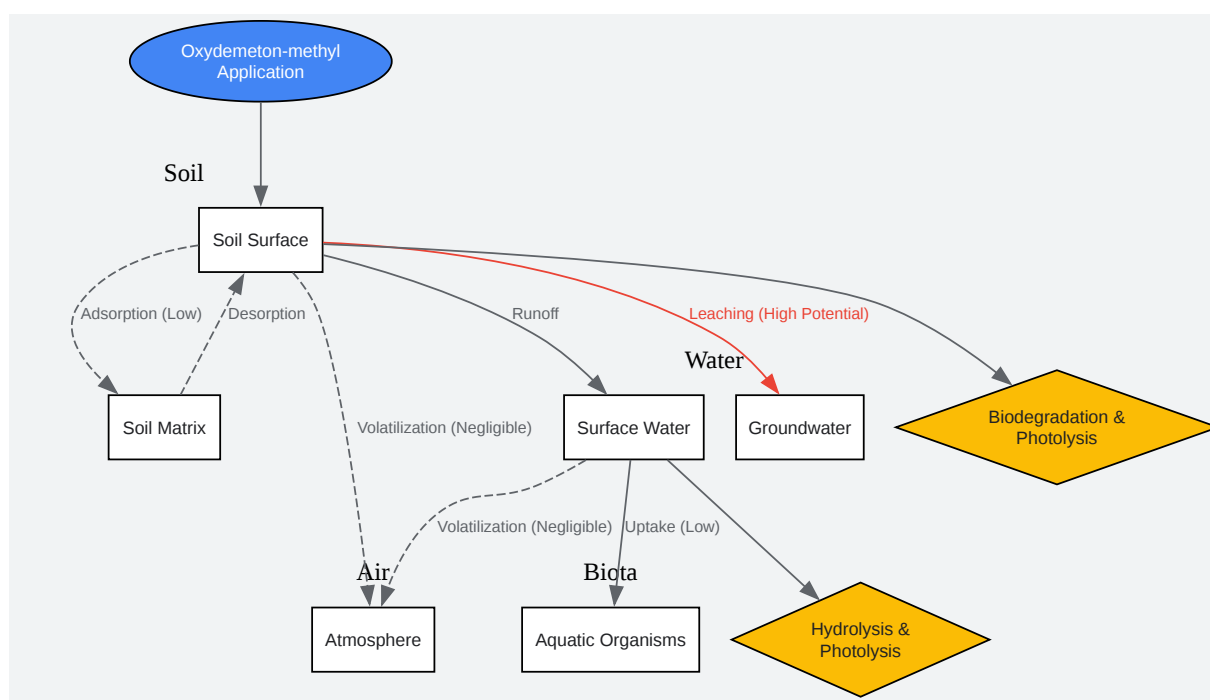
Volatilization from soil and water surfaces is another potential transport pathway.

- **Henry's Law Constant:** With a very low Henry's Law constant of  $1.62 \times 10^{-13} \text{ atm}\cdot\text{m}^3/\text{mol}$ , volatilization from moist soil and water surfaces is not expected to be an important fate process.<sup>[1][2]</sup>
- **Vapor Pressure:** The low vapor pressure ( $3.8 \times 10^{-3} \text{ Pa}$  at  $20^\circ\text{C}$ ) also indicates that **Oxydemeton-methyl** is not expected to be volatile from dry soil surfaces.<sup>[2]</sup>

## Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources (water, food, air). The Bioconcentration Factor (BCF) is a key indicator for aquatic organisms.

- BCF Value: An estimated BCF of 3.1 suggests the potential for bioconcentration in aquatic organisms is low.[1]
- Metabolism: In animals, **Oxydemeton-methyl** is rapidly absorbed and excreted, primarily in the urine, and significant tissue accumulation does not occur.[2][6] The primary metabolite is demeton-S-methylsulphon (also known as **Oxydemeton-methyl** sulfone or ODM sulfone), which is considered more toxic than the parent compound.[13]



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Caption: Conceptual model of **Oxydemeton-methyl**'s environmental fate.



## Summary

The environmental fate of **Oxydemeton-methyl** is characterized by:

- **High Water Solubility and Mobility:** Its complete miscibility in water and very low Koc value indicate a high potential for leaching into groundwater.
- **Rapid Degradation:** It degrades relatively quickly in the environment, particularly through hydrolysis in alkaline waters and biodegradation in soil. This rapid degradation may limit the extent of leaching and overall environmental persistence.
- **Low Volatilization and Bioaccumulation:** **Oxydemeton-methyl** has a low tendency to volatilize into the atmosphere or to bioaccumulate in aquatic organisms.
- **Key Degradation Pathways:** The primary routes of dissipation are pH-dependent hydrolysis and microbial degradation, breaking the molecule down into smaller, more polar compounds.

While the rapid degradation of **Oxydemeton-methyl** can mitigate some environmental risks, its very high mobility in soil highlights the potential for groundwater contamination, particularly in sandy soils with low organic matter, shortly after application. Therefore, careful management practices are essential to minimize off-target movement and environmental exposure.

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- To cite this document: BenchChem. [Environmental fate and transport of Oxydemeton-methyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133069#environmental-fate-and-transport-of-oxydemeton-methyl]

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